molecular formula C10H5F3O2 B13162450 (3,4,5-Trifluoro-phenyl)-propynoic acid methyl ester

(3,4,5-Trifluoro-phenyl)-propynoic acid methyl ester

Cat. No.: B13162450
M. Wt: 214.14 g/mol
InChI Key: IIRGPUYHBQGYHV-UHFFFAOYSA-N
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Description

(3,4,5-Trifluoro-phenyl)-propynoic acid methyl ester is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, along with a propynoic acid methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4,5-Trifluoro-phenyl)-propynoic acid methyl ester typically involves the reaction of 3,4,5-trifluorophenylacetylene with methyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or potassium carbonate, which facilitates the formation of the ester linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3,4,5-Trifluoro-phenyl)-propynoic acid methyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

(3,4,5-Trifluoro-phenyl)-propynoic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3,4,5-Trifluoro-phenyl)-propynoic acid methyl ester involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity and binding affinity to certain proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3,4,5-Trifluoro-phenyl)-acetic acid methyl ester
  • (3,4,5-Trifluoro-phenyl)-propionic acid methyl ester
  • (3,4,5-Trifluoro-phenyl)-butynoic acid methyl ester

Uniqueness

(3,4,5-Trifluoro-phenyl)-propynoic acid methyl ester is unique due to the presence of both trifluoromethyl groups and a propynoic acid ester functional group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H5F3O2

Molecular Weight

214.14 g/mol

IUPAC Name

methyl 3-(3,4,5-trifluorophenyl)prop-2-ynoate

InChI

InChI=1S/C10H5F3O2/c1-15-9(14)3-2-6-4-7(11)10(13)8(12)5-6/h4-5H,1H3

InChI Key

IIRGPUYHBQGYHV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1=CC(=C(C(=C1)F)F)F

Origin of Product

United States

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